molecular formula C10H16N2O3 B1472829 (3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1434321-73-9

(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B1472829
M. Wt: 212.25 g/mol
InChI Key: SYWOTDSWXCGWCE-CSMHCCOUSA-N
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Description

(3S,7R,8aS)-7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly known as HIPP, is a small molecule that has been found to have a wide range of potential applications in the field of science. HIPP is a compound derived from the reaction of two isopropylhexahydropyrrolo[1,2-a]pyrazines, and its structure is composed of a core of a six-membered ring with two oxygen atoms and three methyl groups on the side. HIPP has been studied extensively for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Scientific Research Applications

Cyclo(-l-prolyl-l-valinyl-) from Burkholderia thailandensis MSMB43

This study by Liu, Wang, and Cheng (2012) focused on a cyclic dipeptide isolated from Burkholderia thailandensis MSMB43, which includes the compound . The research revealed its molecular structure and discussed its potential in the context of chemical biology (Liu, Wang, & Cheng, 2012).

Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides

Harish and Periasamy (2017) synthesized enantiomerically pure versions of the compound using a reduction of cyclic amides. This study is important for understanding the chemical synthesis and potential applications of the compound in pharmaceutical and biological research (Harish & Periasamy, 2017).

Cyclo(Pro-DOPA), a bioactive metabolite produced by Streptomyces sp. 8812

Solecka et al. (2018) identified a new metabolite related to the compound in their study. This discovery from Streptomyces sp. 8812 expands the understanding of the compound's biological origins and its potential applications in pharmacology and biochemistry (Solecka et al., 2018).

Inhibitory effects of bioactive leads isolated from Pseudomonas aeruginosa PS3 and Pseudomonas fluorescens PS7

Rupesh et al. (2012) isolated molecules from marine Pseudomonas, including a variant of the compound. They studied its anti-inflammatory properties, revealing its potential in medical research for addressing inflammatory conditions (Rupesh et al., 2012).

Attraction Pheromone of The Benthic Diatom Seminavis robusta

Lembke et al. (2019) noted a correction regarding the structure of a compound similar to the one in their study on benthic diatom Seminavis robusta. This highlights the compound's relevance in biological studies and its potential role in ecological research (Lembke et al., 2019).

properties

IUPAC Name

(3S,7R,8aS)-7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOTDSWXCGWCE-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Citations

For This Compound
3
Citations
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
Enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-methyl octahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-isopropyloctahydropyrrolo[…
Number of citations: 8 www.sciencedirect.com
YY Chen, LY Chen, PJ Chen, M El-Shazly… - …, 2022 - pdfs.semanticscholar.org
The unmet need for specific anti-leukemic agents for the treatment of acute lymphoblastic leukemia led us to screen a variety of marine-derived bacteria. The fermentation broth extract …
Number of citations: 1 pdfs.semanticscholar.org
YY Chen, LY Chen, PJ Chen, M El-Shazly, BR Peng… - Metabolites, 2022 - mdpi.com
The unmet need for specific anti-leukemic agents for the treatment of acute lymphoblastic leukemia led us to screen a variety of marine-derived bacteria. The fermentation broth extract …
Number of citations: 3 www.mdpi.com

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